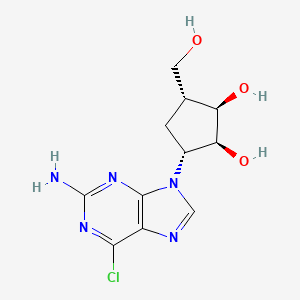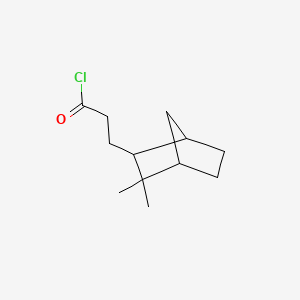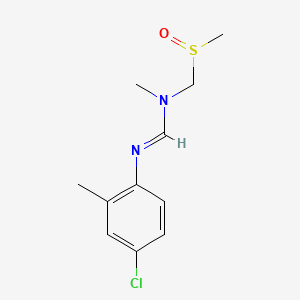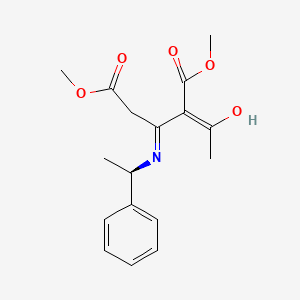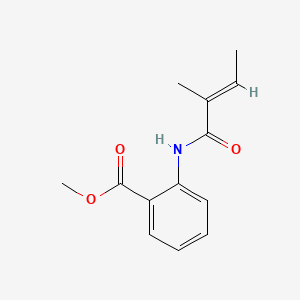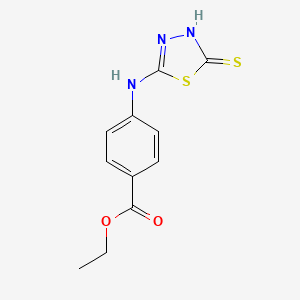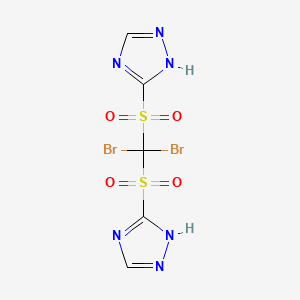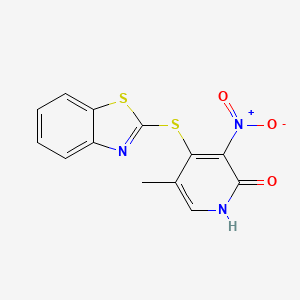
Einecs 275-518-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 275-518-5, also known as Isoamyl P-Methoxycinnamate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as a UV filter in sunscreen formulations due to its ability to absorb UVB radiation effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoamyl P-Methoxycinnamate is synthesized through the esterification of p-methoxycinnamic acid with isoamyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of Isoamyl P-Methoxycinnamate involves large-scale esterification processes. The reactants, p-methoxycinnamic acid and isoamyl alcohol, are mixed in the presence of an acid catalyst and heated to reflux. The reaction mixture is then purified through distillation to obtain the pure ester product. The final product is a colorless to yellowish liquid that is used in various sunscreen formulations.
Chemical Reactions Analysis
Types of Reactions
Isoamyl P-Methoxycinnamate undergoes several types of chemical reactions, including:
Esterification: The formation of Isoamyl P-Methoxycinnamate itself is an esterification reaction.
Hydrolysis: The ester bond in Isoamyl P-Methoxycinnamate can be hydrolyzed under acidic or basic conditions to yield p-methoxycinnamic acid and isoamyl alcohol.
Oxidation: Isoamyl P-Methoxycinnamate can undergo oxidation reactions, particularly when exposed to UV radiation, leading to the formation of various degradation products.
Common Reagents and Conditions
- p-Methoxycinnamic acid, isoamyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Oxidation: Exposure to UV radiation, presence of oxygen.
Major Products Formed
- p-Methoxycinnamic acid and isoamyl alcohol.
Oxidation: Various degradation products depending on the specific conditions and duration of exposure.
Scientific Research Applications
Isoamyl P-Methoxycinnamate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.
Medicine: Explored for its potential use in photoprotection and prevention of skin cancers.
Industry: Widely used in the formulation of sunscreens and other personal care products due to its effective UVB absorption properties.
Mechanism of Action
Isoamyl P-Methoxycinnamate exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB photons and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UVB radiation from penetrating the skin and causing damage. The molecular targets of Isoamyl P-Methoxycinnamate include the chromophores in the skin that are responsible for absorbing UV radiation.
Comparison with Similar Compounds
Similar Compounds
Octyl Methoxycinnamate: Another UVB filter commonly used in sunscreens.
Homosalate: A UVB filter with similar applications in sunscreen formulations.
Octocrylene: A UV filter that absorbs both UVA and UVB radiation.
Uniqueness
Isoamyl P-Methoxycinnamate is unique in its combination of high UVB absorption efficiency and excellent solvent properties for solid organic UV filters. This makes it particularly suitable for use in waterproof sunscreen formulations, where it enhances the overall UV protection and stability of the product.
Properties
CAS No. |
71486-45-8 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N-methylcyclohexanamine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C7H15N/c1-2-3-4-5-6-7-8(9)10;1-8-7-5-3-2-4-6-7/h2-7H2,1H3,(H,9,10);7-8H,2-6H2,1H3 |
InChI Key |
UMJZYHQXCGYKRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


